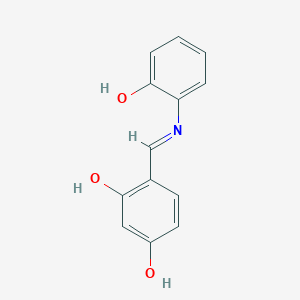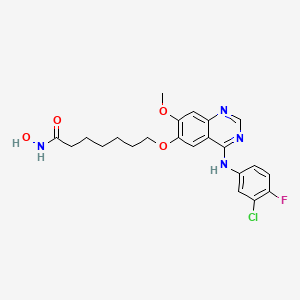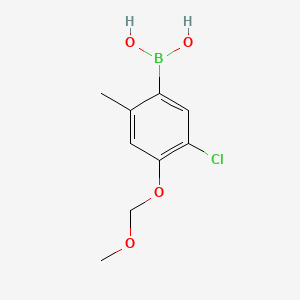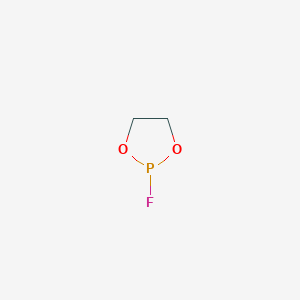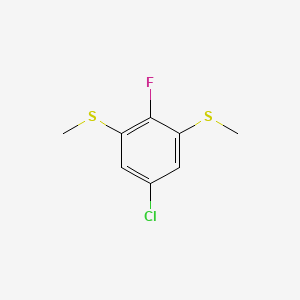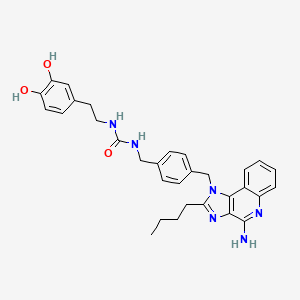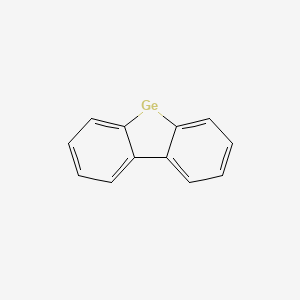
Dibenzogermole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenzogermole: is an organogermanium compound with the molecular formula C12H10Ge . It is a member of the dibenzoheteropine family, which includes compounds containing a heteroatom (in this case, germanium) within a fused bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzogermole typically involves the ring-closing metathesis (RCM) of bis(2-vinylphenyl)germanes. This reaction is catalyzed by the second-generation Hoveyda-Grubbs catalyst in toluene at elevated temperatures (around 100°C). The reaction proceeds efficiently to form the desired dibenzo[b,f]germole structure .
Industrial Production Methods: While specific industrial production methods for 5H-Dibenzogermole are not well-documented, the general approach would involve scaling up the RCM reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5H-Dibenzogermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: 5H-Dibenzogermole is used as a precursor in the synthesis of other organogermanium compounds.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential anti-cancer and immunomodulatory effects. While specific studies on 5H-Dibenzogermole are limited, its structural analogs have been investigated for their therapeutic properties .
Industry: In the industrial sector, 5H-Dibenzogermole and its derivatives are explored for use in electronic materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5H-Dibenzogermole in various applications involves its ability to interact with molecular targets through its germanium atom and aromatic rings. In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species. In biological systems, the compound’s interactions with cellular components may lead to modulation of signaling pathways and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5H-Dibenzosilole: Contains silicon instead of germanium.
5H-Dibenzostannole: Contains tin instead of germanium.
5H-Dibenzophosphole: Contains phosphorus instead of germanium.
Comparison: 5H-Dibenzogermole is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and phosphorus analogs. Germanium’s position in the periodic table allows for different reactivity and stability profiles, making 5H-Dibenzogermole particularly interesting for applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C12H8Ge |
|---|---|
Peso molecular |
224.82 g/mol |
InChI |
InChI=1S/C12H8Ge/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
Clave InChI |
VRYMPNJFCILNGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[Ge]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


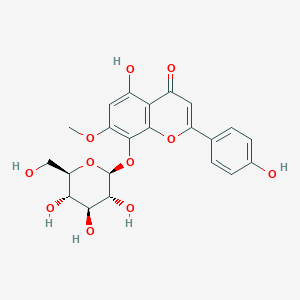
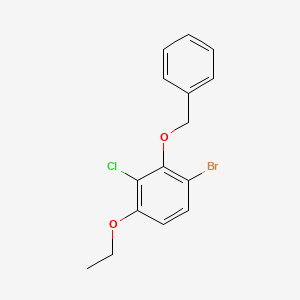

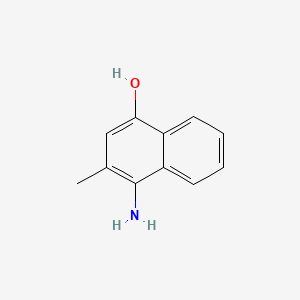
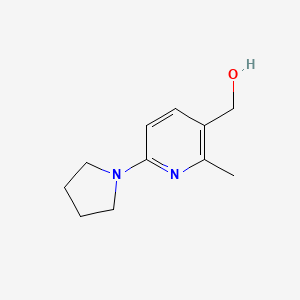

![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

